N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFEKDEWIBFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities. They have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been used as agents for treatment of age-related diseases.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they could have diverse molecular and cellular effects.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C10H10F3N3O
- SMILES Notation : CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)N(C)C(F)(F)F
- Molecular Weight : 239.21 g/mol
The compound features a trifluoromethyl group and an oxadiazole moiety, which are significant for enhancing biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold has been associated with significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 to 100 µM against different cancer cell lines, such as:
- Human Colon Adenocarcinoma (HT-29) : IC50 ~ 92.4 µM
- Breast Cancer (MCF-7) : IC50 ~ 47.0 µM
- Lung Cancer (A549) : IC50 ~ 67.0 µM .
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus (MIC = 2 µg/ml)
- Gram-negative bacteria : Escherichia coli (MIC = 5 µg/ml)
These findings suggest potential applications in treating bacterial infections .
Anti-inflammatory and Antioxidant Effects
Research indicates that oxadiazole derivatives possess anti-inflammatory and antioxidant activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- DNA Interaction : Some oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the efficacy of N-(1,2,4-oxadiazolyl) derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles. The tested compound exhibited notable activity against breast and lung cancer cells . -
Antimicrobial Assessment :
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with trifluoromethyl substitutions had enhanced potency against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of over 80% against several cancer types including glioblastoma and ovarian cancer .
Antimicrobial Properties
The oxadiazole structure has been associated with antimicrobial activity. Compounds with this moiety have shown effectiveness against various bacterial strains and fungi. In vitro studies have reported that these compounds can inhibit microbial growth, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. In vitro assays indicated a reduction in pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
Herbicidal Activity
This compound has been explored for its herbicidal properties. Research indicates that oxadiazole derivatives can effectively control unwanted vegetation while exhibiting selectivity towards crop plants. This selectivity is crucial for minimizing damage to desirable crops during application .
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique chemical characteristics of the oxadiazole ring allow for the development of materials with improved performance in various applications such as coatings and composites.
Case Studies
Q & A
Q. What are the key synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis typically involves:
Amide Coupling : Reacting 4-(trifluoromethyl)benzoyl chloride with an oxadiazole-containing amine precursor in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH) to form the benzamide core .
Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents (e.g., trichloroisocyanuric acid) or via [3+2] cycloaddition reactions with nitrile oxides .
- Critical Parameters : Solvent choice (DMF enhances nucleophilicity), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.1 for amine:acyl chloride) .
Q. How can spectroscopic methods confirm the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to the oxadiazole ring (δ 2.5–3.5 ppm for methyl groups) and trifluoromethyl signals (δ 120–125 ppm in ¹³C) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients; monitor molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 150°C (TGA analysis); store at −20°C in inert atmospheres to prevent hydrolysis .
- Light Sensitivity : The trifluoromethyl group may undergo photodegradation; use amber vials for long-term storage .
- Solvent Compatibility : Stable in DMSO for >6 months; avoid protic solvents (e.g., methanol) to prevent oxadiazole ring opening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Core Modifications :
| Substituent | Bioactivity Impact | Reference |
|---|---|---|
| Trifluoromethyl | Enhances lipophilicity and metabolic stability | |
| 3-Methyl-oxadiazole | Improves target binding via steric effects | |
| Benzamide linkage | Dictates hydrogen-bonding with enzymes |
- Experimental Design : Synthesize derivatives with variations in the oxadiazole methyl group or benzamide substituents. Test in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line selection, incubation time) and confirm compound purity via orthogonal methods (NMR + HPLC) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in solvent (DMSO vs. saline) or protein binding .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways and identify off-target effects .
Q. How can computational methods guide derivatization for enhanced pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3 for blood-brain barrier penetration) and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability of derivatives with target proteins (e.g., kinases) to prioritize synthesis .
- QSAR Modeling : Develop regression models linking substituent electronic parameters (Hammett σ) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
